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molecular formula C15H18N2 B1615032 1-(Naphthalen-2-ylmethyl)piperazine CAS No. 61187-16-4

1-(Naphthalen-2-ylmethyl)piperazine

Cat. No. B1615032
M. Wt: 226.32 g/mol
InChI Key: FDVCUOJHWRHXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916705B2

Procedure details

Synthesized according to General Procedure A: 2-(bromomethyl)naphthalene (4{25}, 5 g, 22.6 mmol, 1 equiv.), piperazine (11.7 g, 135.7 mmol, 6 equiv.), THF (49.4 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{25} (4.67 g, 91%) as a beige solid. 1H-NMR (500 MHz, CDCl3): δ 7.82-7.79 (m, 3H), 7.74 (s, 1H) 7.50 (dd, 1H, J=1.5, 8.5 Hz), 7.48-7.42 (m, 2H), 3.64 (s, 2H), 2.88 (t, 4H, J=5.0 Hz), 2.45 (br s, 4H), 1.52 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 135.6, 133.2, 132.6, 127.7, 127.5, 127.5, 127.5, 127.4, 125.8, 125.4, 63.7, 54.5, 46.0.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Quantity
49.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C1COCC1>[CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:3]=1[CH2:2][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrCC1=CC2=CC=CC=C2C=C1
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
49.4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
CUSTOM
Type
CUSTOM
Details
afforded 5{25} (4.67 g, 91%) as a beige solid

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)CN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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